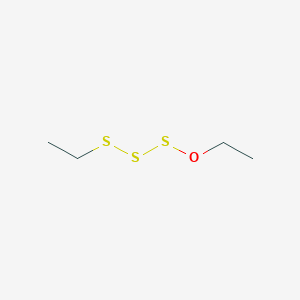
1-Ethoxy-3-ethyltrisulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-ethyltrisulfane is an organosulfur compound characterized by the presence of three sulfur atoms in its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-ethyltrisulfane can be synthesized through several methods. One common approach involves the reaction of ethyl mercaptan with sulfur monochloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trisulfane linkage.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-ethyltrisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the trisulfane linkage, yielding simpler sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or ethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl mercaptan and other sulfur-containing compounds.
Substitution: Various substituted trisulfanes depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-3-ethyltrisulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique sulfur structure makes it a subject of study in biochemical pathways involving sulfur metabolism.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism by which 1-ethoxy-3-ethyltrisulfane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The compound can form disulfide bonds with proteins, altering their structure and function. This interaction is crucial in biochemical pathways where sulfur plays a regulatory role.
Comparison with Similar Compounds
- 1-Methoxy-3-methyltrisulfane
- 1-Propoxy-3-propyltrisulfane
- 1-Butoxy-3-butyltrisulfane
Comparison: 1-Ethoxy-3-ethyltrisulfane is unique due to its specific ethoxy and ethyl groups, which influence its reactivity and solubility. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications.
Properties
CAS No. |
63833-15-8 |
|---|---|
Molecular Formula |
C4H10OS3 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
(ethyltrisulfanyl)oxyethane |
InChI |
InChI=1S/C4H10OS3/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 |
InChI Key |
UDFRAKIYOMMPNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOSSSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















